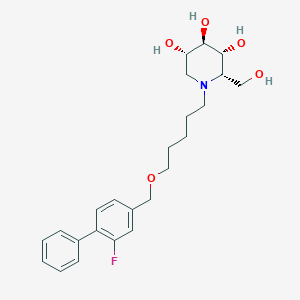
Nizubaglustat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nizubaglustat is a small molecule, orally available and brain-penetrant azasugar. It has been developed as a potential treatment for rare lysosomal storage disorders with neurological involvement, including GM1 and GM2 gangliosidoses and Niemann-Pick disease type C .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for nizubaglustat are not extensively detailed in publicly available sources. it is known that this compound is an azasugar, which typically involves the modification of sugar molecules to include nitrogen atoms. Industrial production methods for such compounds often involve multi-step organic synthesis processes, including protection and deprotection steps, selective functional group transformations, and purification techniques .
Analyse Chemischer Reaktionen
Nizubaglustat, being an azasugar, is likely to undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the conditions under which the reactions are carried out .
Wissenschaftliche Forschungsanwendungen
Nizubaglustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound can be used as a model compound to study the behavior of azasugars and their interactions with various reagents.
Biology: this compound is used to study the effects of azasugars on cellular processes, particularly those involving lysosomal storage disorders.
Medicine: this compound is being developed as a potential treatment for GM1 and GM2 gangliosidoses and Niemann-Pick disease type C. .
Industry: This compound can be used in the development of new therapeutic agents for rare diseases, providing a potential market for pharmaceutical companies
Wirkmechanismus
Nizubaglustat exerts its effects through a unique dual mode of action. It targets the glycolipid metabolism pathway, reducing the accumulation of harmful lipids in lysosomes. This action helps to alleviate the symptoms of lysosomal storage disorders by improving lysosomal function and reducing cellular stress .
Vergleich Mit ähnlichen Verbindungen
Nizubaglustat is unique among azasugars due to its dual mode of action and its ability to penetrate the brain. Similar compounds include:
Miglustat: Another azasugar used to treat Gaucher disease and Niemann-Pick disease type C. Unlike this compound, miglustat primarily inhibits the enzyme glucosylceramide synthase.
Eliglustat: A glucosylceramide synthase inhibitor used to treat Gaucher disease. It does not have the dual mode of action seen in this compound.
Venglustat: Another glucosylceramide synthase inhibitor under investigation for various lysosomal storage disorders. .
This compound’s unique dual mode of action and brain penetration capabilities set it apart from these similar compounds, making it a promising candidate for the treatment of lysosomal storage disorders with neurological involvement .
Eigenschaften
CAS-Nummer |
1633666-49-5 |
|---|---|
Molekularformel |
C24H32FNO5 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-1-[5-[(3-fluoro-4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C24H32FNO5/c25-20-13-17(9-10-19(20)18-7-3-1-4-8-18)16-31-12-6-2-5-11-26-14-22(28)24(30)23(29)21(26)15-27/h1,3-4,7-10,13,21-24,27-30H,2,5-6,11-12,14-16H2/t21-,22-,23+,24+/m0/s1 |
InChI-Schlüssel |
IRIRASPSMMWZOM-CJRSTVEYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


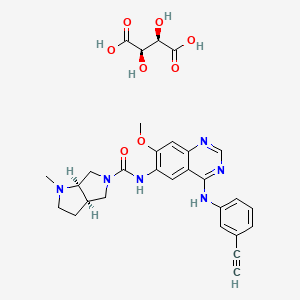
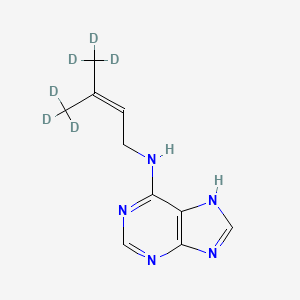

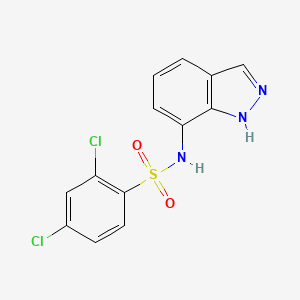

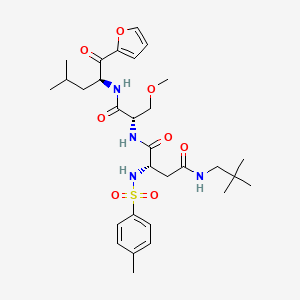
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)

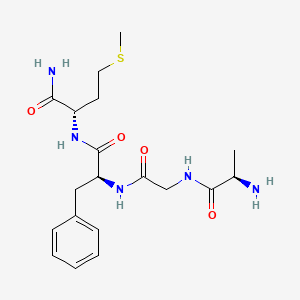
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
